5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707392
InChI: InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid

CAS No.:

Cat. No.: VC17707392

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid -

Specification

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid
Standard InChI InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13)
Standard InChI Key UMAYWENMTXRWDT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(O1)CC(C)(C)C)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a furan ring, a five-membered aromatic heterocycle with one oxygen atom. Substituents at positions 2, 3, and 5 introduce distinct steric and electronic effects:

  • Position 2: A methyl group enhances electron density on the ring via its inductive effect.

  • Position 3: A carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ~4–5).

  • Position 5: A 2,2-dimethylpropyl (neopentyl) group contributes significant steric bulk, influencing reactivity and solubility.

The neopentyl group’s branched structure reduces conformational flexibility, making the compound a valuable model for studying steric effects in regioselective reactions.

Spectroscopic Characterization

Key spectroscopic features include:

  • 1^1H NMR: Methyl groups resonate at δ~2.2–2.3 ppm, while the carboxylic acid proton appears as a broad singlet near δ~12.8 ppm. Furan ring protons exhibit coupling constants (JJ) of ~3.5 Hz, characteristic of vicinal coupling in aromatic systems.

  • FT-IR: A strong C=O stretch at ~1700 cm1^{-1} confirms the carboxylic acid group, while furan ring vibrations appear at ~1500–1600 cm1^{-1}.

  • Mass Spectrometry: The molecular ion peak at m/z 196.24 corresponds to the molecular weight, with fragmentation patterns reflecting cleavage of the neopentyl group and decarboxylation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate synthetic strategies:

Friedel-Crafts Alkylation Followed by Oxidation

  • Alkylation: 2-Methylfuran undergoes Friedel-Crafts alkylation with 2,2-dimethylpropanol or its bromide derivative in the presence of a Lewis acid catalyst (e.g., AlCl3_3). This step introduces the neopentyl group at the 5-position.

  • Oxidation: The intermediate is oxidized using KMnO4_4 or CrO3_3 under acidic conditions to convert a methyl or hydroxymethyl group at position 3 into a carboxylic acid.

Direct Carboxylation

A metalation approach employs LDA (lithium diisopropylamide) to deprotonate the furan ring at position 3, followed by quenching with CO2_2 to install the carboxylic acid group.

Industrial-Scale Manufacturing

Industrial protocols emphasize cost efficiency and scalability:

  • Catalyst Optimization: Zeolites or heterogeneous catalysts replace traditional Lewis acids to reduce waste.

  • Continuous Flow Systems: Reaction conditions (e.g., 160–240°C, 10–20 bar pressure) enhance yield and purity.

Chemical Reactivity and Functionalization

Esterification and Amidation

The carboxylic acid group undergoes facile esterification:

R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}

For example, reaction with methanol yields methyl 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylate, a precursor for further derivatization.

Reaction ConditionsYieldCatalyst
Methanol, H2_2SO4_4, reflux~90%Acid catalysis

Electrophilic Aromatic Substitution

The furan ring participates in Friedel-Crafts acylation, though steric hindrance from the neopentyl group limits reactivity. Zeolite catalysts (e.g., H-MFI) improve regioselectivity, favoring substitution at the less hindered 4-position.

Hydrogenation and Decarboxylation

Under hydrogenation conditions (H2_2, Ru/Co catalysts), the furan ring reduces to a tetrahydrofuran derivative. Concurrent decarboxylation occurs at elevated temperatures (>200°C), yielding 5-(2,2-dimethylpropyl)-2-methylfuran.

Industrial and Materials Applications

Polymer Synthesis

The compound serves as a monomer for furan-based polyesters. Copolymerization with ethylene glycol produces materials with enhanced thermal stability (Tg_g ~120°C).

Coordination Chemistry

Transition metal complexes (e.g., Cu(II), Fe(III)) exhibit catalytic activity in oxidation reactions. For example, a Cu(II) complex accelerates benzyl alcohol oxidation to benzaldehyde (TOF ~200 h1^{-1}).

Environmental and Regulatory Considerations

Biodegradability

The compound’s branched alkyl chain impedes microbial degradation, leading to persistence in aquatic systems (half-life >60 days).

Toxicity Profile

Acute toxicity studies in rodents (LD50_{50} >2000 mg/kg) classify it as low-risk, though chronic exposure data remain limited.

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